3-[bis(2-chloroethyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[bis(2-chloroethyl)amino]benzoic acid: is a chemical compound with the molecular formula C11H13Cl2NO2 and a molecular weight of 262.13 g/mol benzoic acid nitrogen mustard . This compound is characterized by the presence of a benzoic acid moiety substituted with a bis(2-chloroethyl)amino group at the meta position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[bis(2-chloroethyl)amino]benzoic acid typically involves the reaction of benzoic acid derivatives with bis(2-chloroethyl)amine under specific conditions. One common method involves the use of a solvent such as methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 3-[bis(2-chloroethyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino group to other functional groups.
Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted benzoic acid compounds .
Scientific Research Applications
Chemistry: In chemistry, 3-[bis(2-chloroethyl)amino]benzoic acid is used as a precursor for the synthesis of other complex molecules. It serves as a building block in organic synthesis and can be used to introduce the bis(2-chloroethyl)amino group into other compounds .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It has been used in studies investigating the mechanisms of cell cycle regulation and apoptosis .
Medicine: this compound has been explored for its potential therapeutic applications, particularly in cancer research. It is investigated for its ability to target and kill cancer cells through its alkylating properties .
Industry: In the industrial sector, this compound is used in the production of various chemical products. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[bis(2-chloroethyl)amino]benzoic acid involves its ability to act as an alkylating agent. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
- p-N,N-Bis(2-chloroethyl)aminobenzoic acid
- Benzoic acid,4-[[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylideneamino]benzoate
- Benzoic acid, m-(bis(2-chloroethyl)amino)-, methyl ester
Uniqueness: 3-[bis(2-chloroethyl)amino]benzoic acid is unique due to its specific substitution pattern and the presence of the bis(2-chloroethyl)amino group at the meta position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
3085-98-1 |
---|---|
Molecular Formula |
C11H13Cl2NO2 |
Molecular Weight |
262.13 g/mol |
IUPAC Name |
3-[bis(2-chloroethyl)amino]benzoic acid |
InChI |
InChI=1S/C11H13Cl2NO2/c12-4-6-14(7-5-13)10-3-1-2-9(8-10)11(15)16/h1-3,8H,4-7H2,(H,15,16) |
InChI Key |
WVXYNWIVVDXMJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N(CCCl)CCCl)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.